molecular formula C24H28N4O2 B14962422 1-methyl-4-phenyl-3-(1-(4-phenylbutanoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

1-methyl-4-phenyl-3-(1-(4-phenylbutanoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B14962422
M. Wt: 404.5 g/mol
InChI Key: CBUQUFDAXSTLME-UHFFFAOYSA-N
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Description

1-METHYL-4-PHENYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound with a unique structure that includes a triazole ring, a piperidine ring, and phenyl groups

Preparation Methods

The synthesis of 1-METHYL-4-PHENYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the triazole ring and the attachment of the piperidine and phenyl groups. Common synthetic routes may involve the use of reagents such as hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product. Industrial production methods would likely optimize these steps for scale, focusing on yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl and piperidine groups can participate in substitution reactions, leading to the formation of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-METHYL-4-PHENYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is conducted to explore its efficacy and safety as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and piperidine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds include other triazole and piperidine derivatives. Compared to these, 1-METHYL-4-PHENYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Examples of similar compounds include:

  • 1-METHYL-4-PHENYL-4-PIPERIDIN-3-YL-1,2,4-TRIAZOLE
  • 1-METHYL-3-PHENYL-4-PIPERIDIN-3-YL-1,2,4-TRIAZOLE

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-methyl-4-phenyl-5-[1-(4-phenylbutanoyl)piperidin-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C24H28N4O2/c1-26-24(30)28(21-14-6-3-7-15-21)23(25-26)20-13-9-17-27(18-20)22(29)16-8-12-19-10-4-2-5-11-19/h2-7,10-11,14-15,20H,8-9,12-13,16-18H2,1H3

InChI Key

CBUQUFDAXSTLME-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CCCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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